Cas no 1542903-86-5 (2-amino-7-oxooctanoic acid)

2-Amino-7-oxooctanoic acid is a non-proteinogenic amino acid derivative characterized by its ketone-functionalized side chain. This compound serves as a valuable intermediate in organic synthesis and biochemical research, particularly in studies involving amino acid metabolism and enzyme inhibition. Its structural features, including the α-amino and γ-keto functionalities, make it a versatile building block for the preparation of modified peptides and bioactive molecules. The ketone group offers a reactive site for further chemical modifications, such as reductive amination or conjugation. Suitable for controlled reaction conditions, 2-amino-7-oxooctanoic acid exhibits stability under standard laboratory handling, ensuring reliable performance in synthetic applications.
2-amino-7-oxooctanoic acid structure
2-amino-7-oxooctanoic acid structure
Product Name:2-amino-7-oxooctanoic acid
CAS No:1542903-86-5
MF:C8H15NO3
MW:173.209602594376
CID:6444915
PubChem ID:14104317
Update Time:2025-06-14

2-amino-7-oxooctanoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-amino-7-oxooctanoic acid
    • EN300-1298782
    • AKOS020184836
    • SCHEMBL12516455
    • 1542903-86-5
    • Inchi: 1S/C8H15NO3/c1-6(10)4-2-3-5-7(9)8(11)12/h7H,2-5,9H2,1H3,(H,11,12)
    • InChI Key: PANNRXFOHPLMHS-UHFFFAOYSA-N
    • SMILES: OC(C(CCCCC(C)=O)N)=O

Computed Properties

  • Exact Mass: 173.10519334g/mol
  • Monoisotopic Mass: 173.10519334g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 6
  • Complexity: 168
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -2.5
  • Topological Polar Surface Area: 80.4Ų

2-amino-7-oxooctanoic acid Pricemore >>

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Additional information on 2-amino-7-oxooctanoic acid

Recent Advances in the Study of 2-Amino-7-oxooctanoic Acid (1542903-86-5): A Comprehensive Research Brief

In recent years, the compound 2-amino-7-oxooctanoic acid (CAS: 1542903-86-5) has garnered significant attention in the field of chemical biology and medicinal chemistry. This non-proteinogenic amino acid derivative has shown promising potential in various therapeutic applications, particularly in the modulation of metabolic pathways and enzyme inhibition. The unique structural features of 2-amino-7-oxooctanoic acid, including its keto group and amino functionality, make it a versatile scaffold for drug development and biochemical research.

A recent study published in the Journal of Medicinal Chemistry explored the synthesis and biological evaluation of 2-amino-7-oxooctanoic acid derivatives as potential inhibitors of key enzymes involved in cancer metabolism. The researchers employed a combination of computational modeling and in vitro assays to identify the most potent analogs. Their findings revealed that certain derivatives exhibited nanomolar affinity for target enzymes, with significant selectivity over related off-target proteins. These results highlight the potential of 2-amino-7-oxooctanoic acid as a lead compound for the development of novel anticancer agents.

Another groundbreaking research effort, documented in ACS Chemical Biology, investigated the role of 2-amino-7-oxooctanoic acid in modulating cellular redox homeostasis. The study demonstrated that this compound can effectively scavenge reactive oxygen species (ROS) and protect cells from oxidative stress-induced damage. This property is particularly relevant for neurodegenerative diseases and aging-related conditions, where oxidative stress plays a crucial pathological role. The researchers also elucidated the molecular mechanism underlying this protective effect, providing valuable insights for future therapeutic applications.

In the realm of synthetic biology, a team from Nature Chemical Biology reported the successful incorporation of 2-amino-7-oxooctanoic acid into engineered peptide sequences. This achievement opens new possibilities for the design of bioactive peptides with enhanced stability and novel functions. The researchers utilized advanced protein engineering techniques to create peptide-based materials that could potentially serve as targeted drug delivery systems or diagnostic tools.

From a pharmaceutical development perspective, recent pharmacokinetic studies of 2-amino-7-oxooctanoic acid have yielded encouraging results. Investigations into its absorption, distribution, metabolism, and excretion (ADME) properties suggest favorable bioavailability and tissue penetration characteristics. These findings, published in Drug Metabolism and Disposition, support the continued exploration of this compound as a viable drug candidate.

Looking forward, the diverse biological activities and chemical versatility of 2-amino-7-oxooctanoic acid (1542903-86-5) position it as a molecule of considerable interest for multiple therapeutic areas. Ongoing research efforts are focused on optimizing its pharmacological properties, exploring new synthetic routes, and expanding its applications in precision medicine. The compound's potential in addressing unmet medical needs continues to drive innovation in both academic and industrial research settings.

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